Home > Products > Screening Compounds P20083 > (D-Phe12)-Bombesin
(D-Phe12)-Bombesin -

(D-Phe12)-Bombesin

Catalog Number: EVT-13525158
CAS Number:
Molecular Formula: C74H112N22O18S
Molecular Weight: 1629.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Phe12)-Bombesin is a synthetic analog of the naturally occurring peptide bombesin, which is originally derived from the skin of the European frog Bombina bombina. This compound is classified as a bombesin receptor antagonist, specifically designed to inhibit the action of bombesin and its related peptides. The primary role of bombesin in biological systems includes stimulating gastrin release and activating G-protein-coupled receptors, which are involved in various physiological processes such as cell proliferation and hormone release.

Source and Classification

Bombesin was first isolated in the 1970s and has since been recognized for its significant biological activity, particularly in the context of cancer research. The compound (D-Phe12)-Bombesin belongs to a class of modified bombesin analogs that exhibit antagonist properties, making them valuable in pharmacological studies aimed at understanding bombesin receptor functions and potential therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of (D-Phe12)-Bombesin is predominantly achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids onto a solid resin, facilitating the formation of peptide chains. The key steps involved in this synthesis include:

  • Coupling Reaction: Amino acids are activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide), followed by their attachment to the resin-bound peptide.
  • Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid.
  • Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial production scales up these methods using automated peptide synthesizers to enhance yield and efficiency. Purification is commonly performed through high-performance liquid chromatography, with the final product lyophilized for storage.

Molecular Structure Analysis

Structure and Data

The molecular structure of (D-Phe12)-Bombesin can be characterized by its sequence and three-dimensional conformation. The compound retains the core structure of bombesin but features a substitution at position 12 where phenylalanine is replaced with its D-enantiomer. This modification is crucial for enhancing receptor binding specificity.

The molecular formula for (D-Phe12)-Bombesin is C71H110N24O18SC_{71}H_{110}N_{24}O_{18}S, with a molecular weight of approximately 1619.85 g/mol. Its structural characteristics include multiple functional groups that facilitate interactions with bombesin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

(D-Phe12)-Bombesin can undergo several chemical reactions, including:

  • Oxidation: The methionine residue may be oxidized to methionine sulfoxide.
  • Reduction: Disulfide bonds can be reduced to free thiols using agents such as dithiothreitol.
  • Substitution: Amino acid residues can be substituted to create various analogs with distinct properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

Mechanism of Action

(D-Phe12)-Bombesin functions primarily by binding to bombesin receptors, which are classified as G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, notably the phospholipase C pathway. This activation leads to an increase in intracellular calcium levels and subsequent activation of protein kinase C. These events trigger various cellular responses, including hormone release and cell proliferation .

Physical and Chemical Properties Analysis

Properties and Relevant Data

The physical properties of (D-Phe12)-Bombesin include:

  • Density: 1.5 g/cm³
  • Water Solubility: Soluble in 0.05 M acetic acid at a concentration of 20 mg/mL
  • Storage Conditions: Recommended storage at -20°C .

Chemical properties include its stability under physiological conditions, making it suitable for biological studies.

Applications

(D-Phe12)-Bombesin has diverse applications across several scientific fields:

  • Chemistry: It serves as a model peptide for studying peptide synthesis techniques and modifications.
  • Biology: The compound is investigated for its role in cell signaling and receptor binding studies.
  • Medicine: There is ongoing research into its potential use as a therapeutic agent targeting bombesin receptors in cancer cells.
  • Industry: It finds application in developing diagnostic imaging agents and radiopharmaceuticals used in cancer diagnostics .
Introduction to Bombesin Receptor Biology and Antagonist Development

Bombesin Receptor Family: Classification and Physiological Roles

The bombesin receptor family comprises three distinct G protein-coupled receptors (GPCRs) that regulate numerous physiological processes: the neuromedin B receptor (BB1/NMBR), the gastrin-releasing peptide receptor (BB2/GRPR), and the orphan bombesin receptor subtype-3 (BB3/BRS-3) [4] [5] [9]. These receptors share significant structural homology (47-55% amino acid identity) but exhibit distinct ligand preferences and tissue distributions. BB1 receptors demonstrate >100-fold higher affinity for neuromedin B (NMB) over gastrin-releasing peptide (GRP), while BB2 receptors show the inverse preference with >50-fold selectivity for GRP [1] [4]. The BB3 receptor remains an orphan with no known high-affinity endogenous ligand [4] [7].

Physiologically, bombesin receptors regulate:

  • Gastrointestinal function: Stimulation of gastric acid secretion, pancreatic enzyme release, and smooth muscle contraction [9] [5]
  • Central nervous system processes: Modulation of satiety, thermoregulation, anxiety responses, and circadian rhythms [1] [9]
  • Cellular growth and differentiation: Autocrine/paracrine regulation in normal and neoplastic tissues, particularly in lung, prostate, and gastrointestinal epithelia [1] [7]

Table 1: Mammalian Bombesin Receptor Subtypes

Receptor DesignationEndogenous LigandPrimary Signaling PathwaysKey Tissue Distribution
BB1 (NMBR)Neuromedin BGq/11, PLCβ, PKC, Ca²⁺ mobilizationCNS (hypothalamus, thalamus), esophagus, testis
BB2 (GRPR)Gastrin-releasing peptideGq/11, PLCβ, EGFR transactivationPancreas, GI tract, CNS (hypothalamus), breast, prostate
BB3 (BRS-3)Unknown (orphan)Gq/11, Gs, MAPK/ERKCNS (hypothalamus), testis, pancreas, ovarian follicles

Historical Evolution of Bombesin Receptor Antagonists

Early efforts to develop bombesin antagonists faced significant challenges due to the structural complexity of endogenous bombesin peptides. Initial approaches repurposed substance P analogs (e.g., spantide), which demonstrated limited bombesin receptor antagonism but lacked specificity, exhibiting cross-reactivity with neurokinin receptors [6] [8]. These non-selective antagonists produced confounding biological effects due to interactions with multiple neuropeptide systems [6].

The 1980s witnessed targeted efforts to develop peptide-based antagonists through systematic amino acid substitutions within the bombesin structure. This period yielded the first generation of moderately selective antagonists, though they still demonstrated partial agonist activity in certain tissues [8]. The breakthrough came in 1987 when Jensen et al. synthesized [D-Phe¹²]bombesin analogues that exhibited pure antagonism without detectable agonist activity—representing the first true bombesin receptor antagonists [8] [10].

Table 2: Evolution of Bombesin Receptor Antagonists

Development PhaseRepresentative CompoundsKey CharacteristicsLimitations
Non-selective (1980s)SpantideModerate BB2 antagonism (IC₅₀ ~1.5 μM); inhibited CNS bombesin effectsCross-reactivity with substance P receptors; intrinsic biological activity
First-generation peptide antagonists[Leu¹³-ψ-CH₂NH-Leu¹⁴]BombesinSubnanomolar BB2 affinity; suppressed pancreatic secretionPartial agonist activity in some tissues
D-Phe¹² analogues (1987)[D-Phe¹²]Bombesin; [Tyr⁴,D-Phe¹²]BombesinPure competitive antagonists; no detectable agonist activity; IC₅₀ ~4 μMMicromolar affinity; limited metabolic stability

Rationale for (D-Phe¹²) Substitution in Bombesin Analogues

The amino acid at position 12 (histidine in native bombesin) resides within the critical C-terminal receptor interaction domain and profoundly influences ligand pharmacology. Structure-activity relationship studies demonstrated that substitutions at this position could convert bombesin from a potent agonist into a receptor antagonist [3] [8] [10]. The introduction of D-stereoisomers at position 12 proved particularly effective due to:

  • Stereochemical inversion: D-amino acids introduce non-physiological conformation in the peptide backbone, impairing receptor activation while maintaining binding affinity [3] [8]
  • Aromatic ring optimization: Phenylalanine's aromatic side chain provided optimal hydrophobic interactions with the receptor binding pocket. Electron-donating groups (e.g., p-hydroxyl in D-Tyr¹²) reduced antagonist potency by 30-fold, while electron-withdrawing groups (e.g., D-Cpa¹²) maintained activity [3]
  • Size constraints: Larger hydrophobic residues (D-Nal¹², D-Trp¹²) abolished antagonist activity, while smaller residues (D-Ala¹²) significantly reduced potency [3]

Pharmacological characterization confirmed that [D-Phe¹²]bombesin analogues function as competitive antagonists with Schild plot slopes approximating 1.0, indicating pure competition at a single receptor site [8] [10]. These analogues inhibited ¹²⁵I-[Tyr⁴]bombesin binding to pancreatic acini and brain slices with IC₅₀ values of ~2-4 μM without affecting unrelated receptors (e.g., VIP, substance P receptors) [6] [8] [10].

Table 3: Pharmacological Properties of Position-12 Substituted Bombesin Analogues

Position 12 ResidueReceptor Affinity (Ki)Functional ActivityRelative Potency vs. D-Phe¹²
L-His (native)1-2 nMFull agonist-
L-Phe~100 nMPartial agonist100-fold weaker agonist
D-Phe4.7 μMPure competitive antagonistReference compound
D-Tyr~470 μMWeak antagonist100-fold weaker antagonist
D-TrpInactiveInactiveN/A
D-NalInactiveInactiveN/A
D-Pal~1.4 mMWeak agonist300-fold weaker affinity

Properties

Product Name

(D-Phe12)-Bombesin

IUPAC Name

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

Molecular Formula

C74H112N22O18S

Molecular Weight

1629.9 g/mol

InChI

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)

InChI Key

NXZVGUQLNAVPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.